2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Description
This compound is a structurally complex small molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked acetamide moiety bearing a 3-methoxyphenyl substituent. The spirocyclic architecture and sulfur-containing bridge confer unique conformational rigidity and electronic properties, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to steric and electronic modulation . Its synthesis and structural validation likely employ crystallographic tools like SHELXL for refinement, given the program’s dominance in small-molecule structure determination .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-28-12-10-23(11-13-28)26-21(16-6-8-17(24)9-7-16)22(27-23)31-15-20(29)25-18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMGKICDFJKWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide typically involves multiple steps. One common route includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with a suitable acid, such as 3-(4-fluorophenyl)propionic acid, using HATU as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Structural Analogues in the 1,3-Diazaspiro[4.5]decane Family
Key structural analogues include spirocyclic compounds with variations in substituents and core heteroatoms (Table 1). For example:
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)
- 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14)
Both feature a 1,3-diazaspiro[4.5]decane core but lack the triazaspiro system and sulfur bridge present in the target compound. Instead, they incorporate piperazine-linked propyl chains and halogenated aryl groups, suggesting divergent biological targets (e.g., serotonin or dopamine receptors) compared to the acetamide-focused target compound .
Table 1: Structural Comparison of Selected Analogues
Computational Similarity Metrics
Tanimoto and Dice coefficients (calculated using Morgan fingerprints or MACCS keys) quantify structural similarity. For example:
- The target compound’s 4-fluorophenyl and 3-methoxyphenyl groups may yield a Tanimoto score >0.7 with analogues sharing halogenated aryl motifs, but lower scores (<0.5) against non-aromatic spiro derivatives .
- Murcko scaffold analysis classifies the compound within the "spiro-triaza" chemotype, distinct from simpler diazaspiro cores in Compounds 13 and 14 .
Table 2: Computational Similarity Metrics
| Compound Pair | Tanimoto (Morgan) | Dice (MACCS) | Shared Murcko Scaffold |
|---|---|---|---|
| Target vs. Compound 13 | 0.45 | 0.52 | No |
| Target vs. Compound 14 | 0.48 | 0.55 | No |
Biological Activity
The compound 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiron[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide is a complex organic molecule with potential therapeutic applications. Its biological activity is primarily explored in the context of anti-inflammatory and anticancer properties due to its structural characteristics that suggest interactions with various biological targets.
Chemical Structure
The compound features:
- Triazaspiron structure : A spirocyclic framework that may influence its binding affinity to target proteins.
- Fluorophenyl and methoxyphenyl substituents : These groups can enhance lipophilicity and modify the pharmacokinetic profile.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Inhibition of pro-inflammatory cytokines : Compounds in this class have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are critical in inflammatory pathways.
- Antiproliferative effects : Studies on related triazaspiro compounds have demonstrated significant antiproliferative activity against various cancer cell lines.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
| Assay Type | Target | IC50 (µM) | Notes |
|---|---|---|---|
| TNF-α Inhibition | Human Whole Blood | 2.1 | Strong inhibition observed in pro-inflammatory models. |
| IL-1β Inhibition | Human Whole Blood | 1.5 | Demonstrated significant suppression. |
| Antiproliferative | A549 Lung Cancer Cells | 27.1 | Comparable to known DHFR inhibitors. |
In these assays, the compound exhibited a potent ability to suppress inflammatory mediators and demonstrated significant antiproliferative effects against cancer cells, suggesting its potential as an anti-cancer agent.
Case Studies
A notable case study involved the evaluation of similar triazaspiro compounds in preclinical models for their anti-inflammatory properties. For instance, a related compound was tested in rodent models where it significantly reduced inflammation markers and improved clinical outcomes in arthritis models.
The proposed mechanism of action for this compound includes:
- MAPK Pathway Modulation : Similar compounds have been identified as dual inhibitors of p38 MAPK and phosphodiesterase 4 (PDE4), which are crucial in regulating inflammatory responses.
- DHFR Inhibition : The presence of the triazine moiety suggests potential inhibition of dihydrofolate reductase (DHFR), a target for many anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
